molecular formula C11H15NO B13032419 (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Cat. No.: B13032419
M. Wt: 177.24 g/mol
InChI Key: CQTOCYBCTVVZNP-KCJUWKMLSA-N
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Description

(1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a vinyl group attached to a phenyl ring, an amino group, and a hydroxyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and a chiral amine.

    Reaction Conditions: The key step involves the asymmetric reduction of the intermediate imine formed from 4-vinylbenzaldehyde and the chiral amine. This reduction is often carried out using a chiral catalyst under hydrogenation conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Hydrogenation: Utilizing large-scale hydrogenation reactors with chiral catalysts to achieve high yields.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of (1R,2R)-1-(4-vinylphenyl)propan-2-one.

    Reduction: Formation of (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL.

    Substitution: Formation of various amides depending on the acylating agent used.

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1R,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL: A reduced form of the compound with an ethyl group instead of a vinyl group.

    (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound with a methyl group on the phenyl ring.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11+/m1/s1

InChI Key

CQTOCYBCTVVZNP-KCJUWKMLSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)C=C)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C=C)N)O

Origin of Product

United States

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